

Compound Identification and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Acetylbenzaldehyde**

Cat. No.: **B1276866**

[Get Quote](#)

4-Acetylbenzaldehyde, also known as p-formylacetophenone, is a bifunctional organic compound featuring both an aldehyde and a ketone functional group.^[1] This unique structure allows for chemoselective reactions, making it a valuable intermediate in multi-step organic synthesis.^[1] The aldehyde group is generally more electrophilic and reactive towards nucleophiles and reducing agents than the ketone group.^[1]

Table 1: Physicochemical Properties of **4-Acetylbenzaldehyde**

Property	Value	Source(s)
CAS Number	3457-45-2	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₉ H ₈ O ₂	[2] [3] [4] [5] [8]
Molecular Weight	148.16 g/mol	[2] [4] [5] [7] [8]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[4]
Melting Point	33-36 °C (lit.)	[2] [3] [5] [7] [9]
Boiling Point	286.4 °C at 760 mmHg	[2] [3]
Density	1.117 g/cm ³	[2] [3]
Flash Point	106.6 °C	[2] [3]
Solubility	Soluble in organic solvents such as N,N-dimethylformamide (DMF) and diethyl ether.	[10]
Storage	Refrigerated (0-10°C) under an inert gas (e.g., nitrogen or argon). [2] [4]	
InChI Key	KTFKRVMXIVSARW-UHFFFAOYSA-N	[1] [5] [7] [9]
Canonical SMILES	CC(=O)C1=CC=C(C=C1)C=O	[2] [5] [7] [8] [9]

Spectroscopic Data

Spectroscopic analysis confirms the unique bifunctional structure of **4-Acetylbenzaldehyde**.

Table 2: Spectroscopic Data for **4-Acetylbenzaldehyde**

Spectrum Type	Key Peaks / Shifts	Source(s)
¹ H NMR	Signals for aldehyde, aromatic, and acetyl protons. The spectrum typically shows a singlet for the aldehyde proton, two doublets for the para-substituted aromatic protons, and a singlet for the three acetyl protons.	[1]
¹³ C NMR	Provides definitive evidence of the structure by identifying the distinct chemical environments of each carbon atom.	[1][8][11]
IR Spectroscopy	Shows characteristic carbonyl stretching vibrations for the aldehyde (approx. 1706 cm ⁻¹) and the ketone (approx. 1687 cm ⁻¹).	[12]
Mass Spectrometry (GC-MS)	The molecular ion peak corresponds to its molecular weight, confirming the compound's identity.	[8][13]

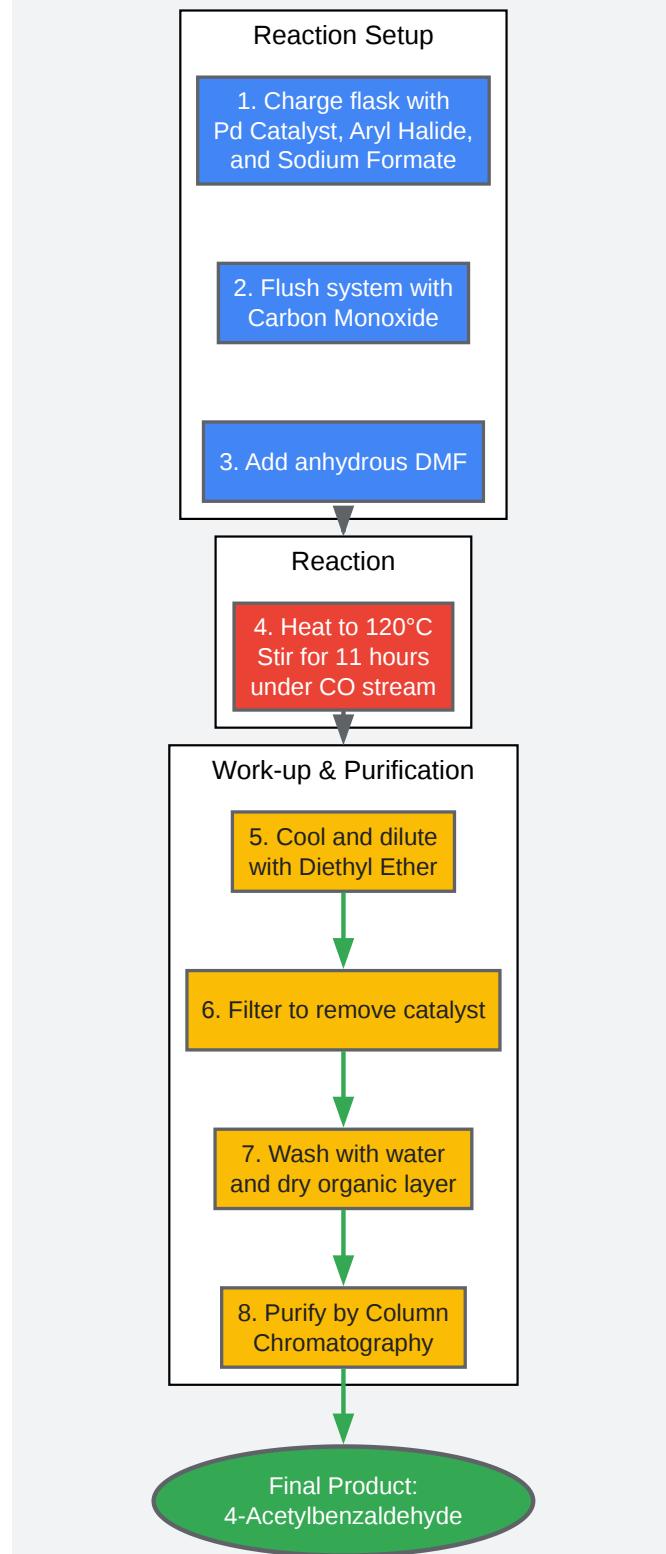
Experimental Protocols: Synthesis

A common and effective method for synthesizing **4-Acetylbenzaldehyde** is through the palladium-catalyzed carbonylation of an aryl halide precursor.

Synthesis of 4-Acetylbenzaldehyde from 4'-Iodoacetophenone

This protocol details the synthesis via a palladium-catalyzed formylation reaction using carbon monoxide and sodium formate.

Materials and Equipment:


- 50 mL round-bottomed flask
- Gas inlet tube
- Reflux condenser
- Magnetic stirring bar
- MCM-41-2PPdCl₂ (Palladium catalyst)
- 4'-Iodoacetophenone (Aryl halide)
- Sodium formate (HCOONa)
- N,N-dimethylformamide (DMF), anhydrous
- Carbon monoxide (CO) gas
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

- Reaction Setup: Charge a 50 mL round-bottomed flask with the palladium catalyst (0.05 mmol Pd), 4'-Iodoacetophenone (5.0 mmol), and sodium formate (7.5 mmol).[10]
- Inert Atmosphere: Equip the flask with a gas inlet, reflux condenser, and magnetic stirrer. Flush the entire system with carbon monoxide (CO) gas.[10]
- Solvent Addition: Add 5 mL of anhydrous DMF to the flask via syringe.[10]

- Reaction Conditions: Pass a slow stream of CO gas into the suspension. Heat the mixture to 120 °C and stir vigorously for 11 hours.[10]
- Work-up: After cooling to room temperature, dilute the reaction mixture with 50 mL of diethyl ether.[10]
- Catalyst Removal: Separate the palladium catalyst by filtration. Wash the recovered catalyst with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL) for potential reuse.[10]
- Extraction: Wash the ethereal solution with water (3 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.[10]
- Purification: Concentrate the solution under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate (10:1) eluent to yield **4-Acetylbenzaldehyde**.[10]

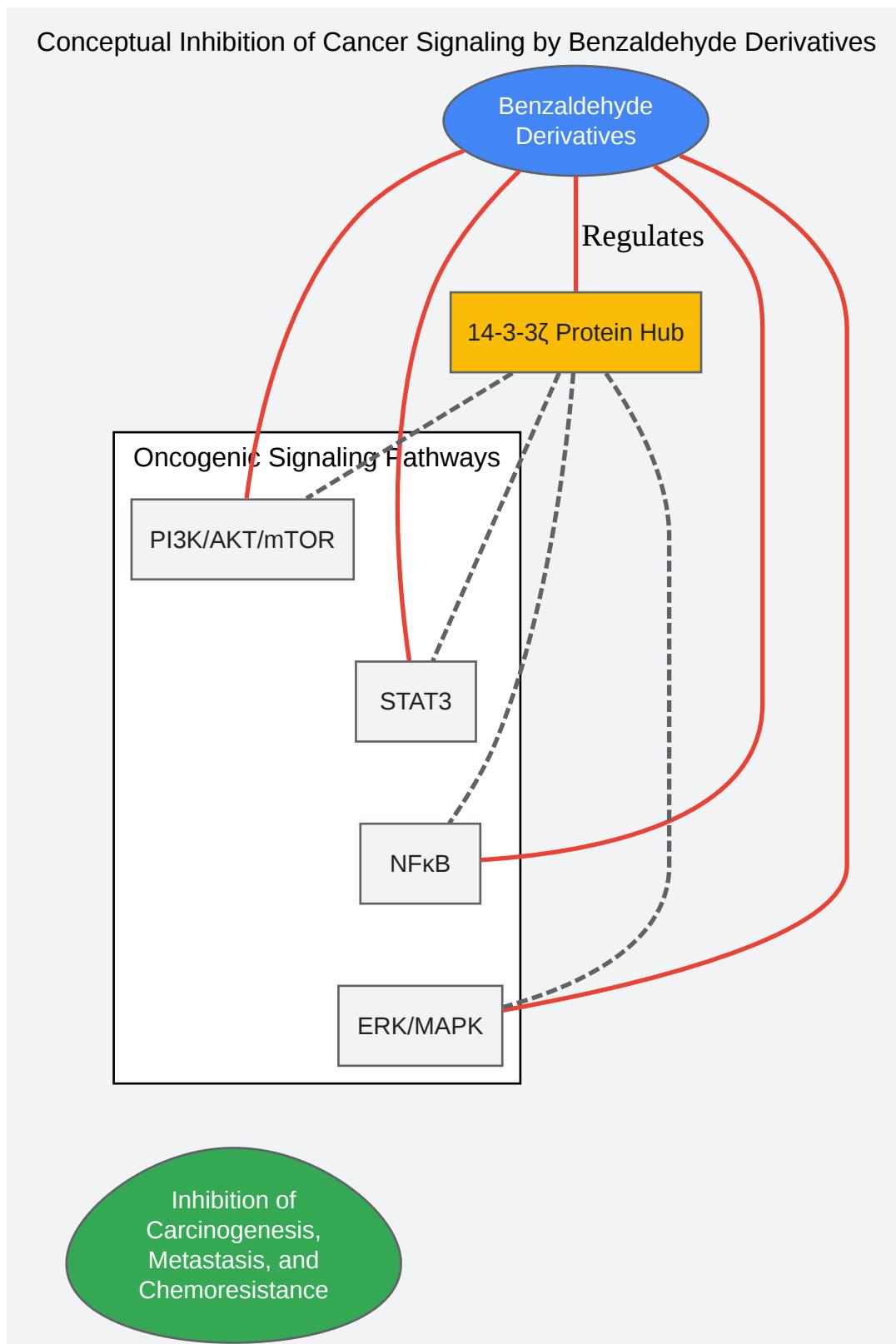
Workflow for the Synthesis of 4-Acetylbenzaldehyde

[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed synthesis of **4-Acetylbenzaldehyde**.

Applications in Research and Drug Development

The bifunctional nature of **4-Acetylbenzaldehyde** makes it a significant building block in medicinal chemistry and materials science.


Intermediate for Bioactive Molecules

Derivatives of **4-Acetylbenzaldehyde** are being explored for their therapeutic potential.^[1]

Studies have indicated that certain derivatives can induce apoptosis (programmed cell death) in cancer cell lines, positioning the compound as a valuable scaffold for developing new anticancer agents.^[1] The synthesis of triphenylmethane-based structures from benzaldehyde derivatives has garnered attention for their potential as inhibitors of protein kinases, which are often dysregulated in cancer.^[14]

Role in Suppressing Oncogenic Signaling

Benzaldehyde and its derivatives have been shown to possess anti-inflammatory and antitumor properties.^{[15][16]} Research indicates that benzaldehyde can suppress multiple major signaling pathways that are frequently activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF κ B, and ERK pathways.^[16] This suppressive action is linked to the regulation of 14-3-3 ζ family proteins, which act as signaling hubs in oncogenic networks.^[16] Benzaldehyde derivatives have also been found to inhibit the production of aflatoxin B1 by *Aspergillus flavus* by downregulating the expression of key genes in the toxin's biosynthetic pathway.^[17]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Acetylbenzaldehyde | 3457-45-2 | Benchchem [benchchem.com]
- 2. 4-Acetylbenzaldehyde | lookchem [lookchem.com]
- 3. 4-Acetylbenzaldehyde | CAS#:3457-45-2 | Chemsoc [chemsoc.com]
- 4. 4-Acetylbenzaldehyde | 3457-45-2 | TCI AMERICA [tcichemicals.com]
- 5. 4-アセチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3457-45-2|4-Acetylbenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 4-Acetylbenzaldehyde 97 3457-45-2 [sigmaaldrich.com]
- 8. Benzaldehyde, 4-acetyl- | C9H8O2 | CID 5009465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-乙酰苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-ACETYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. benchchem.com [benchchem.com]
- 15. A new benzaldehyde from the coral-derived fungus *Aspergillus terreus* C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against *Aspergillus flavus* [mdpi.com]
- To cite this document: BenchChem. [Compound Identification and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276866#4-acetylbenzaldehyde-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com